molecular formula C5H7NS B1275424 4-Methylthiophen-3-amine CAS No. 23967-97-7

4-Methylthiophen-3-amine

Cat. No.: B1275424
CAS No.: 23967-97-7
M. Wt: 113.18 g/mol
InChI Key: HFOFPDGUBCVRIQ-UHFFFAOYSA-N
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Description

4-Methylthiophen-3-amine is an organic compound with the molecular formula C5H7NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylthiophen-3-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylthiophene with ammonia under specific conditions. Another method includes the reduction of 4-methylthiophen-3-nitro compound using hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylthiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylthiophen-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Methylthiophen-3-amine is unique due to the presence of both a methyl group and an amino group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-Methylthiophen-3-amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring with a methyl group and an amine functional group. Its molecular formula is C7H9NC_7H_9NS, indicating it contains seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one sulfur atom. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance:

  • Study Findings : A study highlighted that compounds with thiophene moieties demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptotic effect was attributed to the activation of caspase pathways, leading to programmed cell death .
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialGram-positive bacteriaDisruption of cell membrane
AntimicrobialGram-negative bacteriaInterference with metabolic processes
AnticancerMCF-7 (breast cancer)Induction of apoptosis via caspase activation
AnticancerHeLa (cervical cancer)Inhibition of PI3K/Akt pathway

Pharmacological Applications

The pharmacological potential of this compound extends beyond antimicrobial and anticancer activities. It is being explored for:

  • Drug Development : The compound serves as a scaffold for synthesizing novel therapeutic agents. Its ability to modulate biological targets makes it a candidate for further drug development initiatives .
  • Material Science : Beyond biological applications, this compound is used in creating organic semiconductors due to its electronic properties.

Properties

IUPAC Name

4-methylthiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-7-3-5(4)6/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOFPDGUBCVRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420882
Record name 4-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23967-97-7
Record name 4-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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